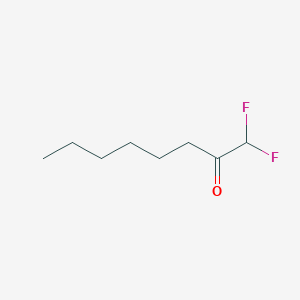![molecular formula C11H19NO5 B12861800 trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid: is a synthetic organic compound with the molecular formula C11H19NO5. It is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the following steps:
-
Formation of the Tetrahydro-2H-pyran Ring: : The initial step involves the formation of the tetrahydro-2H-pyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
-
Introduction of the Boc-Protected Amino Group: : The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually done by reacting the intermediate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).
-
Carboxylation: : Finally, the carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
-
Substitution: : The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines.
科学的研究の応用
Chemistry
In organic synthesis, trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- trans-4-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- trans-4-{[(Tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- trans-4-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid
Uniqueness
Compared to similar compounds, trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is unique due to its tetrahydro-2H-pyran ring structure. This ring imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The presence of the Boc-protected amino group and the carboxylic acid group further enhances its versatility in synthetic and medicinal chemistry applications.
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
InChIキー |
PCGLJGXKSGRHSC-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@@H](C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



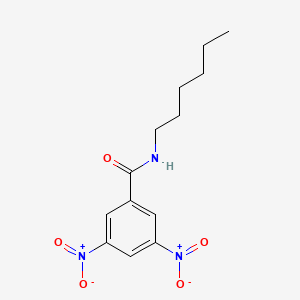
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
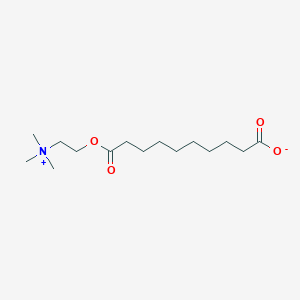
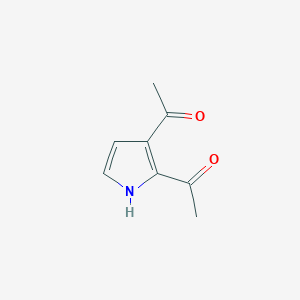
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
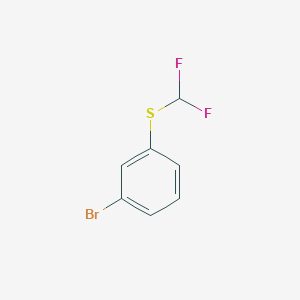
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
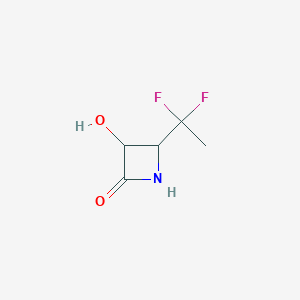

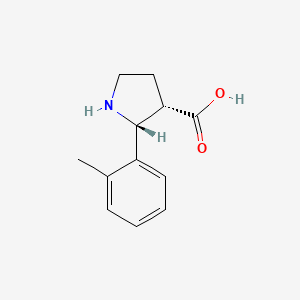
![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
